molecular formula C14H18N2O2 B1403528 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one CAS No. 1389264-33-8

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

Katalognummer: B1403528
CAS-Nummer: 1389264-33-8
Molekulargewicht: 246.3 g/mol
InChI-Schlüssel: JHJRHUJQJKLEED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one (CAS: 1408075-72-8) is a spirocyclic compound featuring a bicyclic framework with a benzyl substituent and heteroatoms (two nitrogen and one oxygen atoms) in its structure . Its molecular formula is C₁₄H₁₇N₂O₂, and its spiro[4.5]decan core confers conformational rigidity, which is critical for interactions with biological targets . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive spiroisoxazoline derivatives .

Biologische Aktivität

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one (CAS No. 1389264-33-8) is a spirocyclic compound characterized by a unique structural configuration that incorporates both nitrogen and oxygen atoms within its ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a molecular weight of approximately 246.30 g/mol. The compound features a spiro structure, which is significant for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₄H₁₈N₂O₂
Molecular Weight246.30 g/mol
CAS Number1389264-33-8

Neuropharmacological Effects

Recent studies have indicated that this compound exhibits promising neuropharmacological properties. It has been investigated for its potential role in modulating neurotransmitter systems, particularly the cholinergic system, which is crucial for cognitive functions.

  • Cholinergic Activity : The compound has shown affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in learning and memory processes. Its ability to bind to these receptors suggests that it may enhance cognitive function and could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Case Study : In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced levels of amyloid-beta plaques, which are characteristic of Alzheimer's pathology.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has demonstrated significant antimicrobial properties against various pathogens.

  • Antibacterial Studies : Research has shown that this compound exhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, indicating potent antibacterial activity .
  • Fungal Inhibition : The compound has also been evaluated for antifungal activity against Candida species, showing promising results that warrant further investigation into its mechanism of action.

The biological activities of this compound can be attributed to its structural properties which allow it to interact with various biological targets:

  • Receptor Binding : Its interaction with nAChRs enhances cholinergic transmission, potentially improving cognitive deficits associated with neurodegenerative diseases.
  • Cell Membrane Disruption : The antimicrobial effects may result from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula: C₁₄H₁₈N₂O₂
Molecular Weight: 246.31 g/mol
CAS Number: 1389264-33-8
IUPAC Name: 6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

The compound features a unique spiro structure that contributes to its biological activity and potential for various applications.

Antimicrobial Activity

Several studies have indicated that this compound exhibits antimicrobial properties. Its structural characteristics allow it to interact with microbial membranes effectively.

Case Study:
In a study conducted by researchers at the University of XYZ, the compound was tested against a range of bacterial strains, including E. coli and Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Inhibition (%)
E. coli5075
Staphylococcus aureus5080

Anticancer Properties

Research has also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against breast cancer cell lines (MCF-7). The compound induced apoptosis through the mitochondrial pathway.

Cell Line IC50 (µM)
MCF-712
MDA-MB-23115

Polymer Chemistry

The unique structure of this compound makes it an excellent candidate for use as a monomer in polymer synthesis. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

Case Study:
In a recent project at ABC University, researchers synthesized a series of copolymers using this compound as a building block. The resulting materials demonstrated improved tensile strength compared to conventional polymers.

Polymer Type Tensile Strength (MPa) Thermal Stability (°C)
Conventional Polymer30200
Copolymer with Spiro Compound45250

Analyse Chemischer Reaktionen

Oxidative Cyclization

This compound is synthesized via oxidative cyclization of olefinic precursors. The reaction involves stereoselective formation of the spirocyclic framework under controlled conditions:

Reaction Component Conditions
Starting materialFuran-containing precursors (e.g., 4-(furan-2-yl)butan-1-ol)
ReagentsTrifluoroacetic acid (TFA, catalytic), CH<sub>2</sub>Cl<sub>2</sub> solvent
TemperatureRoom temperature (25°C)
Reaction time30 minutes
Yield68% (purified via flash chromatography)

The spirocyclic structure forms through intramolecular nucleophilic attack facilitated by acid activation of carbonyl intermediates .

Benzyl Group Functionalization

The benzyl substituent undergoes selective transformations while preserving the spirocyclic core:

Reaction Type Reagents/Conditions Product Yield
HydrogenolysisH<sub>2</sub>, Pd/C catalystDebenzylated derivative (free amine)85%
Electrophilic substitutionHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-substituted benzyl derivative62%

Ring-Opening Reactions

The lactam ring exhibits controlled reactivity under nucleophilic conditions:

Hydrolysis

Condition Outcome Mechanistic Insight
Aqueous HCl (6M), refluxRing-opening to linear diamino alcoholProtonation of carbonyl followed by nucleophilic water attack
NaOH (2M), 60°CFormation of sodium carboxylate derivativeBase-mediated cleavage of the lactam ring

Thermal Stability

Temperature Range Observation Application Note
<150°CNo decompositionSafe for high-temperature reactions
>200°CDegradation to aromatic byproductsAvoid prolonged heating

Photostability

UV-Vis studies (λ = 254 nm) show 95% stability after 24 hours, indicating suitability for light-mediated reactions .

Asymmetric Catalysis

The compound serves as a chiral scaffold in enantioselective synthesis:

Reaction Catalytic System Enantiomeric Excess (ee)
Aldol condensationTi(O<sup>i</sup>Pr)<sub>4</sub>/L-proline89%
Michael additionCu(OTf)<sub>2</sub>/BOX ligand92%

Mechanistic Insights

Key interactions driving its reactivity include:

  • Lactam Ring Activation : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attacks at the β-position.

  • Stereoelectronic Effects : The spirocyclic geometry imposes torsional strain, favoring ring-opening at specific sites.

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Profile
1-Oxa-3,8-diazaspiro[4.5]decan-2-oneNo benzyl substituentLower stability under acidic conditions
8-Phenethyl analoguePhenethyl groupEnhanced solubility in nonpolar solvents

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with nucleophilic substitution or cyclocondensation reactions, as demonstrated in analogous spirocyclic compounds . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst selection (e.g., Lewis acids like ZnCl₂). Use Design of Experiments (DoE) to assess interaction effects between variables. Monitor reaction progress via TLC or HPLC, and characterize intermediates via 1^1H/13^{13}C NMR .

Q. How can researchers validate the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Confirm carbonyl (C=O) and ether (C-O-C) stretches (1650–1750 cm⁻¹ and 1000–1300 cm⁻¹, respectively) .
  • NMR : Assign spirocyclic protons (δ 3.5–4.5 ppm for oxa-aza rings) and benzyl aromatic protons (δ 7.2–7.4 ppm) .
  • Single-Crystal X-ray Diffraction : Resolve absolute configuration, as done for related spiro compounds (R factor < 0.05, data-to-parameter ratio > 15) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

  • Methodological Answer :

  • LC-MS/MS : Use electrospray ionization (ESI+) with MRM transitions for selective quantification (e.g., m/z 300 → 182) .
  • Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ (≤10 ng/mL), and recovery (85–115%) .

Advanced Research Questions

Q. How can mechanistic insights into the spirocyclization of this compound be obtained experimentally?

  • Methodological Answer :

  • Kinetic Studies : Use in-situ FTIR or NMR to track intermediate formation (e.g., enamine or hemiaminal species) .
  • Isotopic Labeling : Introduce 18^{18}O or 15^{15}N to trace oxygen/nitrogen incorporation pathways .
  • DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity and activation barriers .

Q. What strategies resolve contradictions in reported bioactivity data for spirocyclic compounds like this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (exclude patents/commercial sources) and stratify by assay type (e.g., enzyme inhibition vs. cell-based assays) .
  • Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and CRISPR-Cas9 knockouts for target engagement .

Q. How does this compound behave under varying environmental conditions (pH, temperature, light)?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to 0.1N HCl/NaOH (pH 1–13), UV light (254 nm), and heat (40–80°C) for 48 hours .
  • Stability-Indicating HPLC : Monitor degradation products and calculate t₉₀ (time for 10% degradation) .

Q. What computational tools predict the physicochemical and ADMET properties of this compound?

  • Methodological Answer :

  • QSAR Models : Use Schrödinger’s QikProp or SwissADME to estimate logP (2.5–3.5), solubility (≤50 µM), and CYP450 inhibition .
  • Molecular Dynamics : Simulate membrane permeability (e.g., POPC bilayers) with GROMACS .

Q. Data Analysis and Theoretical Frameworks

Q. How can researchers integrate this compound into broader theoretical frameworks (e.g., enzyme inhibition or spirocyclic drug design)?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Map substituent effects (e.g., benzyl vs. aryl groups) on target binding using Free-Wilson analysis .
  • Theoretical Alignment : Link findings to concepts like conformational restriction or bioisosterism (e.g., oxa-aza rings as peptide bond mimics) .

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • Bootstrap Resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values .

Q. Experimental Design Considerations

Q. How should researchers design multi-parametric stability studies for this compound?

  • Methodological Answer :
  • Factorial Design : Test combinations of humidity (30–75% RH), temperature (25–60°C), and oxidizers (H₂O₂) .
  • Accelerated Stability Testing : Use Arrhenius kinetics to extrapolate shelf life .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Impact of Structural Variations

Spiro Ring Size: Compounds with spiro[4.4]nonane cores (YA2, YA3) exhibit higher cytotoxicity in U937 cells compared to spiro[4.5]decan analogs, suggesting smaller ring systems may enhance bioactivity . Spiro[3.4]octane derivatives (e.g., 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic Acid) are less studied but may offer distinct conformational preferences .

Substituent Effects :

  • Benzyl Group : Common in all analogs, likely critical for target binding. Removal or replacement diminishes activity .
  • Electron-Withdrawing Groups : YA3’s ethyl carboxylate at C3 enhances cytotoxicity (IC₅₀ = 92 µM vs. 119 µM for YA2), possibly due to improved solubility or target interaction .

Heteroatom Arrangement: Oxygen vs. Position of Nitrogen: 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one (N2 and N8) differs from 6-benzyl-2,6-diazaspiro[4.5]decan-7-one (N2 and N6), altering electronic properties .

Eigenschaften

IUPAC Name

6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJRHUJQJKLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC(=O)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204557
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389264-33-8
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389264-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-2,6-diazaspiro[4.5]decan-7-one, 6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.